molecular formula C17H14ClNO2 B5140558 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile

Cat. No.: B5140558
M. Wt: 299.7 g/mol
InChI Key: IECXIEKQZXGRQI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a methoxy group, and a phenylprop-2-enoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxybenzonitrile with (E)-3-phenylprop-2-enol in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is unique due to the presence of the (E)-3-phenylprop-2-enoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-11H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECXIEKQZXGRQI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.